molecular formula C17H23NO4 B12927700 (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Cat. No.: B12927700
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS: 197900-77-9) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 3-position. The Boc group enhances solubility and stability during synthetic processes, making this compound a critical intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles . Its stereochemistry (3S,4S) influences its reactivity and biological interactions, distinguishing it from diastereomers and positional isomers.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1

InChI Key

KHCTXOGRWQLHBK-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • L-aspartic acid or its derivatives serve as the chiral backbone source.
  • Benzylamine or phenyl-containing reagents for phenyl group introduction.
  • Di-tert-butyl dicarbonate (Boc2O) for amino group protection.

Synthetic Route Overview

Step Description Reagents/Conditions Notes
1 Amino Group Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., K2CO3), solvent (acetonitrile) Protects the amino group to prevent side reactions during subsequent steps
2 Piperidine Ring Formation Cyclization via intramolecular nucleophilic substitution or reductive amination Ensures formation of the six-membered piperidine ring with stereochemical integrity
3 Phenyl Group Introduction Suzuki-Miyaura coupling or Friedel-Crafts alkylation using phenylboronic acid or phenyl halides, Pd catalyst Introduces the phenyl substituent at the 3-position with stereochemical control
4 Carboxylic Acid Functionalization Hydrolysis of ester intermediates using acidic conditions (e.g., HCl in dioxane) Converts ester to carboxylic acid at the 4-position
5 Deprotection (if necessary) Acidic conditions (e.g., TFA in dichloromethane) to remove Boc group if required Final step to yield the free amine or maintain Boc protection depending on application

Detailed Reaction Conditions and Optimization

  • Boc Protection: Typically performed at room temperature in acetonitrile with potassium carbonate as a base to neutralize generated acid. Reaction times range from 2 to 6 hours, monitored by TLC or HPLC to ensure complete protection.

  • Ring Closure: Cyclization is often achieved under reflux conditions in polar aprotic solvents. The stereochemistry is preserved by starting from chiral precursors and controlling reaction temperature and time.

  • Phenylation: The phenyl group is introduced via palladium-catalyzed cross-coupling reactions. Catalysts such as Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos) are used under inert atmosphere (argon or nitrogen) at 40–100°C. The use of chiral ligands or auxiliaries helps maintain stereochemical purity.

  • Hydrolysis: Ester hydrolysis to carboxylic acid is conducted under mild acidic conditions to avoid racemization. Typical conditions include 1M HCl in dioxane at room temperature for several hours.

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is employed to isolate the product with high purity (>98% enantiomeric excess).

Industrial Scale Considerations

  • Continuous flow reactors are utilized to improve reaction control, heat transfer, and scalability.
  • Automated synthesis platforms enable reproducibility and high throughput.
  • High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity.
  • Use of molecular sieves and anhydrous solvents minimizes side reactions and improves yield.
Reaction Type Reagents Conditions Outcome
Boc Protection Di-tert-butyl dicarbonate, base Room temp, acetonitrile Formation of Boc-protected amine
Cyclization Intramolecular nucleophilic substitution Reflux, polar aprotic solvent Piperidine ring formation with stereocontrol
Phenyl Introduction Pd-catalyzed Suzuki coupling 40–100°C, inert atmosphere Stereoselective phenyl substitution
Hydrolysis HCl in dioxane Room temp Conversion of ester to carboxylic acid
Deprotection TFA in DCM Room temp Removal of Boc protecting group

The stereochemical integrity is maintained throughout by starting from chiral precursors and employing mild reaction conditions to prevent racemization.

Yield and Purity Data

Step Typical Yield (%) Purity (%) Notes
Boc Protection 90–95 >99 High efficiency with minimal side products
Cyclization 80–90 >98 Stereochemistry preserved
Phenylation 75–85 >98 Requires careful catalyst and ligand choice
Hydrolysis 85–90 >99 Mild conditions prevent racemization
Overall Yield 50–65 >98 Multi-step process with purification

Analytical Characterization

The preparation of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a well-established multi-step synthetic process involving:

  • Protection of the amino group with Boc to prevent side reactions.
  • Formation of the piperidine ring with stereochemical control.
  • Introduction of the phenyl substituent via palladium-catalyzed coupling.
  • Conversion of ester intermediates to carboxylic acid under mild acidic conditions.
  • Purification and characterization to ensure high yield, purity, and stereochemical integrity.

This compound’s synthesis is optimized for both laboratory-scale and industrial production, employing modern catalytic systems, continuous flow technology, and advanced purification techniques to meet research and pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc protecting group and the phenyl group can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

  • Safety Profile: Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335), necessitating stringent handling protocols . Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄), identical to the (3S,4S) isomer but with distinct stereochemical hazards .
  • (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 197900-77-9): Applications: Used in synthesizing chiral nitrogen heterocycles for drug discovery . Safety Data: Limited hazard information available compared to its (3S,4R) counterpart, highlighting stereochemistry-dependent toxicity .

Fluorinated Derivatives

Fluorination at the 3-position introduces metabolic stability and electronic effects:

  • HE-0874 (CAS: 2306253-46-1): (3S,4S)-1-tert-Butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid.
    • Key Property : Fluorine’s electronegativity enhances resistance to oxidative metabolism, prolonging half-life in vivo .
  • QM-9133 (CAS: 1903422-62-7): (3,4)-Trans-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
    • Structural Impact : The trans configuration may reduce steric hindrance, improving binding to flat enzymatic pockets .

Heterocyclic Variants

  • 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid (CAS: 38275-61-5): Molecular Formula: C₇H₄F₃NO₂; Molecular Weight: 191.11 g/mol. Physicochemical Properties: Higher acidity due to the electron-withdrawing trifluoromethyl group; melting point 147°C . Applications: Used in agrochemicals and as a ligand in catalysis .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(3S,4S)-1-(tert-Boc)-3-phenylpiperidine-4-COOH 197900-77-9 C₁₇H₂₃NO₄ 305.37 Chiral piperidine, Boc-protected
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-COOH 652971-20-5 C₁₇H₂₃NO₄ 305.37 Acute toxicity (H302), skin irritant
HE-0874 (3S,4S-fluoro derivative) 2306253-46-1 C₁₆H₂₁FNO₄ 322.35 Enhanced metabolic stability
4-(Trifluoromethyl)-3-pyridinecarboxylic acid 38275-61-5 C₇H₄F₃NO₂ 191.11 Trifluoromethyl group, high acidity

Biological Activity

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS No. 197900-77-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of amines and subsequent carboxylation reactions. Various methodologies have been reported for the preparation of this compound, focusing on optimizing yield and purity.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives demonstrate cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

In a study evaluating antiproliferative activities against human cancer cell lines (NCI H292, HL-60, HT29), some derivatives exhibited moderate activity with IC50 values indicating potential for further development as anticancer agents .

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Antiproliferative Effects

A notable study synthesized several piperidine derivatives and tested their cytotoxicity using the MTT assay against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the piperidine ring had enhanced activity against HL-60 leukemia cells, suggesting that structural modifications can significantly impact biological efficacy .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial activity of related piperidine compounds against clinical isolates of bacteria. The findings revealed that certain derivatives not only inhibited bacterial growth but also displayed low toxicity to human cells, highlighting their potential as therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its stereochemical integrity be maintained?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with Boc (tert-butoxycarbonyl) protection of the piperidine core. Key steps include:

  • Step 1 : Protection of the piperidine nitrogen using Boc anhydride under basic conditions (e.g., K₂CO₃ in acetonitrile) to prevent unwanted side reactions .
  • Step 2 : Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, ensuring stereochemical control through chiral auxiliaries or asymmetric catalysis .
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using HCl in dioxane) .

To preserve stereochemistry, use chiral HPLC or polarimetry to monitor enantiomeric excess. Catalytic systems like palladium with XPhos ligands under inert atmospheres (40–100°C) enhance stereoselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry; DEPT-135 or NOESY distinguishes axial/equatorial protons and verifies (3S,4S) configuration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₂₃NO₄; calc. 305.37 g/mol) and detects impurities .
  • HPLC : Chiral columns (e.g., Chiralpak IA/IB) assess enantiopurity (>98% required for pharmacological studies) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (N95) if handling powders due to H335 (respiratory irritation risk) .
  • Ventilation : Conduct reactions in fume hoods to avoid aerosolized particles.
  • Decontamination : Clean spills with ethanol/water (70:30) and dispose via licensed waste services .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can reaction yields be optimized during Boc protection and coupling steps?

Methodological Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ with tert-butyl XPhos for coupling reactions; yields improve under anhydrous conditions (40–100°C, argon atmosphere) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance Boc activation. Add molecular sieves to scavenge water .
  • Workup Strategies : Quench reactions with aqueous NH₄Cl to minimize side products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How to design derivatives for targeting biological receptors (e.g., enzymes)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the phenyl group with fluorophenyl or chlorophenyl moieties to modulate lipophilicity (logP) and target affinity .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., proteases or kinases). Prioritize derivatives with ΔG < -8 kcal/mol .
  • In Vitro Screening : Test inhibitory activity against target enzymes (IC₅₀ assays) and cytotoxicity (MTT assays) .

Advanced: How to address missing toxicological or stability data in literature?

Methodological Answer:

  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS .
  • Toxicity Profiling :
    • Acute Toxicity : Conduct OECD 423 assays (oral LD₅₀ in rodents).
    • Mutagenicity : Use Ames test (TA98/TA100 strains) with S9 metabolic activation .
    • Ecotoxicity : Assess Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.